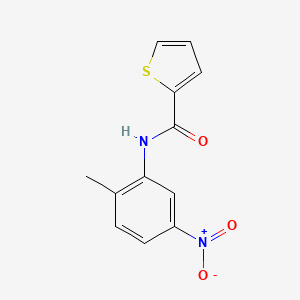
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide, also known as MNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNTP belongs to the class of compounds known as nitroaromatics, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cell proliferation, inflammation, and infection. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide inhibits the growth and proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the activity of bacterial and fungal pathogens. In vivo studies have shown that N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has anti-tumor and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity and stability, which makes it suitable for biological assays and in vivo studies. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide is also readily available and relatively inexpensive, making it accessible to researchers. However, N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has some limitations, including its low solubility in water, which limits its use in certain biological assays, and its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
For N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide research include the development of more efficient synthesis methods, the optimization of its biological activity and pharmacokinetics, and the exploration of its potential applications in combination therapy. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide also has potential applications in the development of new diagnostic tools and imaging agents for cancer and infectious diseases.
Méthodes De Synthèse
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitroaniline with thionyl chloride to form 2-methyl-5-nitrophenyl isothiocyanate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide. The synthesis of N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been studied for its antibacterial and antifungal activities.
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8-4-5-9(14(16)17)7-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWSKUQDCFKEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5682750.png)
![1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)
![4-ethyl-2-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5-methylpyrimidine](/img/structure/B5682760.png)
![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![N-({5-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5682769.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
![1-[2-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5682801.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)
![5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)